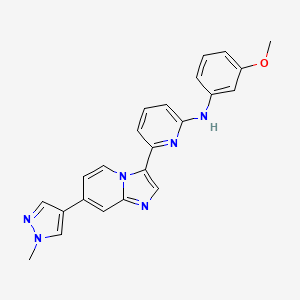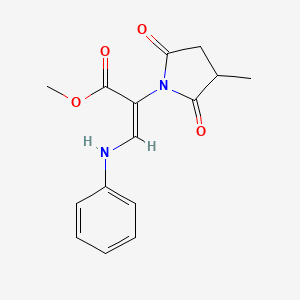
Flt3-itd/D835Y-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flt3-itd/D835Y-IN-1 is a compound that acts as an inhibitor of the FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) and D835Y mutations. These mutations are commonly found in acute myeloid leukemia (AML) and are associated with poor prognosis. The compound is used in scientific research to study the effects of FLT3 inhibition on leukemia cells and to develop potential therapeutic strategies for AML.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Flt3-itd/D835Y-IN-1 involves several steps, including the preparation of the core structure and the introduction of specific functional groups. The synthetic route typically starts with the preparation of the core scaffold, followed by the introduction of substituents through various chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions vary depending on the specific steps involved, but common reagents include organic solvents, acids, bases, and catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity of the final product. The process may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Flt3-itd/D835Y-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acids, and bases are used under various conditions, including reflux and room temperature.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Flt3-itd/D835Y-IN-1 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Studying the chemical properties and reactivity of FLT3 inhibitors.
Biology: Investigating the biological effects of FLT3 inhibition on leukemia cells and other cell types.
Medicine: Developing potential therapeutic strategies for AML and other cancers with FLT3 mutations.
Industry: Producing FLT3 inhibitors for research and potential clinical use.
Mécanisme D'action
Flt3-itd/D835Y-IN-1 exerts its effects by inhibiting the activity of the FLT3 receptor tyrosine kinase. The compound binds to the active site of the receptor, preventing its activation and subsequent signaling. This inhibition leads to the suppression of downstream signaling pathways, including the STAT5, AKT, and ERK pathways, which are involved in cell proliferation and survival. By blocking these pathways, this compound induces apoptosis in leukemia cells and inhibits their growth.
Comparaison Avec Des Composés Similaires
Flt3-itd/D835Y-IN-1 is unique in its ability to specifically inhibit both the ITD and D835Y mutations of FLT3. Similar compounds include:
Gilteritinib: An FLT3 inhibitor that targets both ITD and tyrosine kinase domain (TKD) mutations.
Midostaurin: A multi-kinase inhibitor that also targets FLT3.
Quizartinib: An FLT3 inhibitor with activity against ITD mutations.
Compared to these compounds, this compound offers a more targeted approach to inhibiting specific FLT3 mutations, making it a valuable tool in research and potential therapeutic development.
Propriétés
Formule moléculaire |
C23H20N6O |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-6-[7-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]pyridin-2-amine |
InChI |
InChI=1S/C23H20N6O/c1-28-15-17(13-25-28)16-9-10-29-21(14-24-23(29)11-16)20-7-4-8-22(27-20)26-18-5-3-6-19(12-18)30-2/h3-15H,1-2H3,(H,26,27) |
Clé InChI |
PISRCJFQXAGKDX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=NC(=CC=C4)NC5=CC(=CC=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)
![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)
![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)


![(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368241.png)

![trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)
![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)

![3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12368273.png)


